Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a benzoate ester linked to an oxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclodehydration reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Propanoyl Group: The propanoyl group is introduced via an acylation reaction using propanoyl chloride in the presence of a base.
Coupling with Benzoate Ester: The final step involves coupling the oxazole derivative with methyl 4-aminobenzoate through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted oxazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it can bind to DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic drug with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O5 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl 4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C15H16N2O5/c1-20-14-9-12(22-17-14)7-8-13(18)16-11-5-3-10(4-6-11)15(19)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
InChI Key |
NWGWMMMQSPCLSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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